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molecular formula C9H6O2 B106348 Phenylpropiolic acid CAS No. 637-44-5

Phenylpropiolic acid

Cat. No. B106348
M. Wt: 146.14 g/mol
InChI Key: XNERWVPQCYSMLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08816127B2

Procedure details

An initial experiment was conducted by using 2 mol % of CuCl, 2 mol % of TMEDA (N,N,N′,N′-tetramethylethylenediamine) ligand, and K2CO3 as base for the carboxylation of 1-ethynylbenzene at ambient temperature and atmospheric pressure. Remarkably, phenylpropiolic acid was produced in excellent yield after acid workup. The isolated pure product was characterized by NMR and elemental analysis. Phenylpropiolic acid was further converted into its methylester and characterized by NMR and GC/MS.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
CuCl
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
CN(C)CCN(C)C.[C:9]([O-:12])([O-])=[O:10].[K+].[K+].[C:15]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)#[CH:16]>Cl[Cu]>[C:17]1([C:15]#[C:16][C:9]([OH:12])=[O:10])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CCN(C)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#C)C1=CC=CC=C1
Step Four
Name
CuCl
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl[Cu]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at ambient temperature

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C#CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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